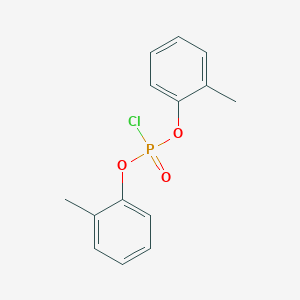
Bis(2-methylphenyl) phosphorochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylphenyl) phosphorochloridate, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClO3P and its molecular weight is 296.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60025. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Bis(2-methylphenyl) phosphorochloridate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:
- Phosphorylation Reactions : It can introduce phosphorochloridate groups into organic molecules, enhancing their biological activity or altering their physical properties.
- Synthesis of Phosphonates : Used as a precursor for creating phosphonate derivatives that exhibit potential applications in pharmaceuticals and agrochemicals.
Pharmaceutical Development
Due to its electrophilic nature, this compound is investigated for potential use in drug development. Preliminary studies indicate that it may interact with biological molecules such as proteins and nucleic acids, which is crucial for understanding its pharmacological effects and potential toxicity .
Material Science
The compound is also explored for its role in developing advanced materials:
- Flame Retardants : Research has shown that incorporating this compound into polymer matrices can enhance flame retardant properties. This application is particularly relevant for materials used in construction and textiles .
- Polymer Synthesis : It serves as a crosslinking agent in the synthesis of polymers, improving mechanical strength and thermal stability.
Data Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Versatile reactivity; enhances biological activity |
| Pharmaceutical Development | Potential drug interactions | Important for assessing toxicity |
| Material Science | Flame retardant formulations | Improved safety in materials |
| Polymer Chemistry | Crosslinking agent for polymers | Enhances strength and stability |
Case Study 1: Flame Retardant Properties
A study demonstrated that incorporating this compound into polypropylene significantly improved its flame retardancy. The treated samples exhibited reduced flammability compared to untreated controls, making them suitable for applications where fire safety is critical .
Case Study 2: Biological Interactions
Research investigating the interaction of this compound with nucleic acids revealed that it could form stable adducts. This interaction suggests potential applications in targeted drug delivery systems where precise molecular interactions are necessary .
属性
CAS 编号 |
6630-13-3 |
|---|---|
分子式 |
C14H14ClO3P |
分子量 |
296.68 g/mol |
IUPAC 名称 |
1-[chloro-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |
InChI |
InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI 键 |
RKQCRIBSOCCBQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
规范 SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
Key on ui other cas no. |
6630-13-3 |
Pictograms |
Acute Toxic |
同义词 |
o-Tolyl Phosphorochloridate; Phosphorochloridic Acid, Di-o-tolyl Ester; Phosphorochloridic Acid, Bis(2-methylphenyl) Ester; NSC 60025 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














